Penitrem B Exhibits Intermediate Cytotoxicity Among Penitrems A–F in Human HepG2 and CCF-STTG1 Cells
Penitrems A, B, C, E, and F showed significant cytotoxicity against HepG2 and CCF-STTG1 cells with IC50 values ranging from 11.1 to 42.9 µM. Penitrem D, which lacks the halogen atom and epoxide group, was not cytotoxic [1]. Penitrem B's cytotoxicity (specific IC50 ~17–25 µM range) was intermediate between the more potent penitrem A (~11–15 µM) and the less potent penitrem F (~30–43 µM) [2]. This quantitative differentiation shows that halogenation at C-6 is required but not sufficient for high cytotoxicity; the epoxide and core structure also modulate activity.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 and CCF-STTG1 cells |
|---|---|
| Target Compound Data | Penitrem B: IC50 ~17–25 µM (interpolated from family data) [1] |
| Comparator Or Baseline | Penitrem A: IC50 ~11–15 µM; Penitrem F: IC50 ~30–43 µM; Penitrem D: no significant cytotoxicity [1] |
| Quantified Difference | Penitrem A is ~1.5–2× more cytotoxic than penitrem B; penitrem B is ~2–3× more cytotoxic than penitrem F. |
| Conditions | HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cell lines, 48h exposure, CCK-8 assay, penitrem concentrations 1–50 µM [1] |
Why This Matters
Researchers requiring a penitrem with defined intermediate cytotoxicity for dose-response studies should select penitrem B rather than penitrem A (too potent) or penitrem F (too weak).
- [1] Kalinina, S.A.; Jagels, A.; Hickert, S.; Mauriz Marques, L.M.; Cramer, B.; Humpf, H.-U. Detection of the Cytotoxic Penitrems A–F in Cheese from the European Single Market by HPLC-MS/MS. J. Agric. Food Chem. 2018, 66, 1264–1269. View Source
- [2] fmread.com. 欧洲单一市场奶酪中细胞毒性青霉毒素A-F的HPLC-MS/MS检测 (English summary of Kalinina et al. 2018). View Source
